molecular formula C5H7N3O2 B010263 Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate CAS No. 105020-39-1

Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B010263
CAS No.: 105020-39-1
M. Wt: 141.13 g/mol
InChI Key: DHEGGJDFEGULIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate is a chemical compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate can be synthesized through several methods. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol can yield methyl-1H-1,2,4-triazole-3-carboxylate . Another method involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene or methanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-methyltriazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-8-6-3-4(7-8)5(9)10-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEGGJDFEGULIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=CC(=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10547678
Record name Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105020-39-1
Record name Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate
Customer
Q & A

Q1: What is the molecular formula and weight of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate?

A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula of this compound as C5H7N3O2 []. Using this formula and the periodic table, we can calculate the molecular weight to be 141.13 g/mol.

Q2: What does the abstract reveal about the structure of this compound?

A2: The abstract highlights two key structural features of the molecule: planarity and intermolecular interactions. It states that all non-hydrogen atoms in this compound lie in the same plane []. This suggests a conjugated system within the molecule. Additionally, the structure is stabilized by C—H⋯O hydrogen bonds between molecules [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.